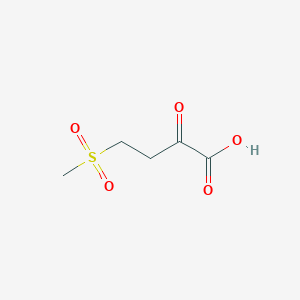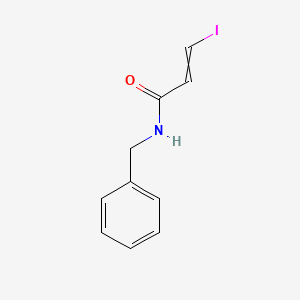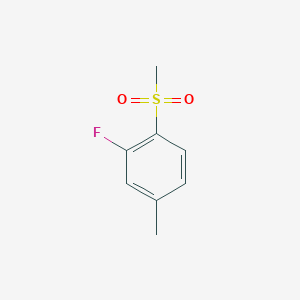
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom is substituted at the second position, a methanesulfonyl group at the first position, and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto a benzene ring. One common method is the sulfonylation of 2-fluoro-4-methylbenzene using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methyl group can undergo reactions such as nitration, sulfonation, or halogenation.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Formation of 2-Fluoro-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(methanesulfonyl)-4-methylbenzene involves its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of the fluorine atom and methanesulfonyl group enhances its reactivity towards nucleophiles and electrophiles, respectively. These reactions enable the compound to form new carbon-carbon or carbon-heteroatom bonds, contributing to the development of novel chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-(methanesulfonyl)benzene
- 4-Fluoro-1-(methanesulfonyl)benzene
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-1-(methanesulfonyl)-4-methylbenzene is unique due to the specific positioning of the fluorine, methanesulfonyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
828270-63-9 |
|---|---|
Fórmula molecular |
C8H9FO2S |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-fluoro-4-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3 |
Clave InChI |
GHLKMUFOKGPMRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
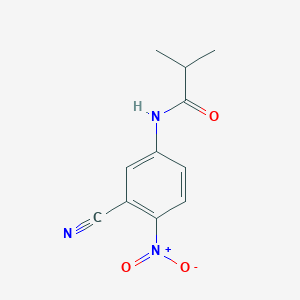
![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
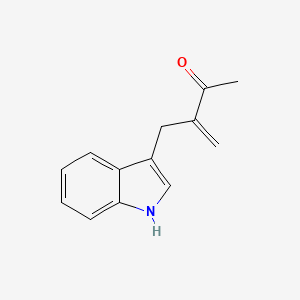
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
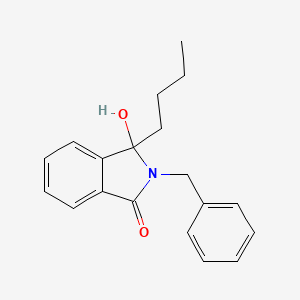

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)
